molecular formula C12H14ClNO2 B6319917 6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde CAS No. 946686-51-7

6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde

Cat. No.: B6319917
CAS No.: 946686-51-7
M. Wt: 239.70 g/mol
InChI Key: WQBKUAVIFRMXDF-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.69806 g/mol . This compound features a benzaldehyde core substituted with chloro, methoxy, and pyrrolidine groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzaldehyde Core: The initial step involves the formation of the benzaldehyde core, which can be achieved through the formylation of a suitable aromatic precursor.

    Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. These reactions typically require the use of chlorinating and methoxylating agents under controlled conditions.

    Pyrrolidine Substitution:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The chloro and methoxy groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

2-chloro-5-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12-6-9(8-15)10(13)7-11(12)14-4-2-3-5-14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBKUAVIFRMXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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